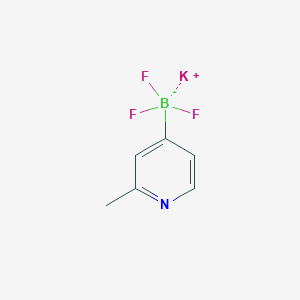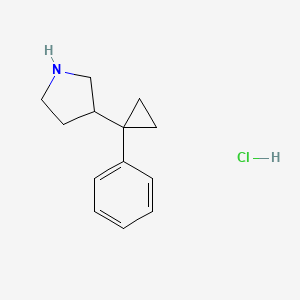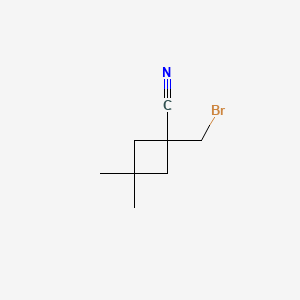
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H12BrN. This compound is characterized by a bromomethyl group attached to a cyclobutane ring, which also bears a dimethyl substitution and a nitrile group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile typically involves the bromination of 3,3-dimethylcyclobutane-1-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the cyclobutane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in a controlled environment helps in achieving high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the safety of the process.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4), while the bromomethyl group can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reducing agents like LiAlH4 in ether solvents; oxidizing agents like potassium permanganate (KMnO4) in aqueous conditions.
Major Products:
- Substituted cyclobutane derivatives
- Alkenes
- Amines
- Carboxylic acids
科学研究应用
1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids. These functional groups enable the compound to interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions.
相似化合物的比较
1-Bromopropane: A simpler brominated compound used as a solvent and intermediate in organic synthesis.
1-Bromo-3,3-dimethylbutane: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.
3,3-Dimethylcyclobutanecarbonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile stands out due to the presence of both bromomethyl and nitrile functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
属性
CAS 编号 |
2913278-71-2 |
|---|---|
分子式 |
C8H12BrN |
分子量 |
202.09 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3,3-dimethylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c1-7(2)3-8(4-7,5-9)6-10/h3-5H2,1-2H3 |
InChI 键 |
SBTLBYZEHNILEC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(CBr)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
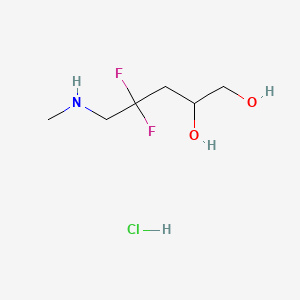
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
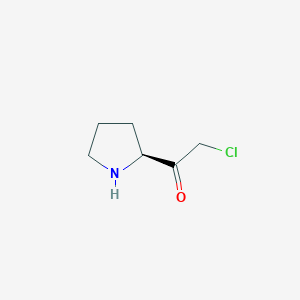
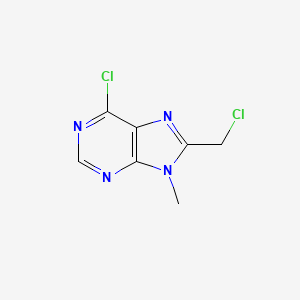
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
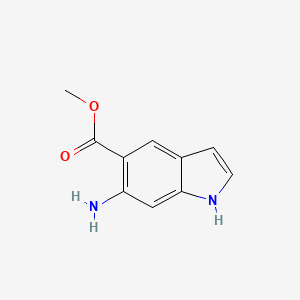
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
